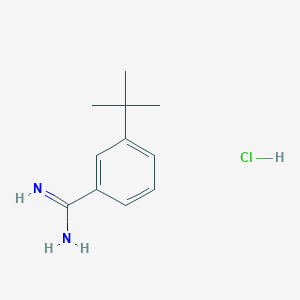

3-tert-Butyl-benzamidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-tert-Butyl-benzamidine hydrochloride is a chemical compound with the molecular formula C11H17ClN2 and a molecular weight of 212.72 g/mol . It is a white solid that is used in various scientific research applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-benzamidine hydrochloride typically involves the reaction of 3-tert-butylbenzoyl chloride with ammonia or an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-tert-Butyl-benzamidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amidine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzamidine derivatives.

Applications De Recherche Scientifique

Enzyme Inhibition

3-tert-Butyl-benzamidine hydrochloride is primarily recognized for its role as an inhibitor of serine proteases, particularly in the context of thrombin and factor Xa inhibition. This compound has been studied for its efficacy in anticoagulant therapy due to its ability to bind to the active site of these enzymes, thereby preventing substrate access and subsequent enzymatic activity.

- Mechanism of Action : The benzamidine moiety interacts with the active site of serine proteases through hydrogen bonding and hydrophobic interactions, effectively blocking the catalytic activity. This characteristic makes it a valuable tool in studying coagulation pathways and developing anticoagulant drugs.

Antiparasitic Activity

Recent studies have indicated that amidine derivatives, including this compound, exhibit significant antiparasitic properties. Research has shown that these compounds can inhibit the growth of Trypanosoma species, which are responsible for diseases such as Chagas disease and sleeping sickness.

- Case Study : A study investigated the effects of various benzamidine derivatives on Trypanosoma brucei. The results indicated that certain modifications to the benzamidine structure enhanced its efficacy against the parasite, suggesting a potential pathway for drug development targeting parasitic infections .

Antifungal Activity

The antifungal properties of benzamidine derivatives have also been explored. Research demonstrated that certain benzamidines exhibit antifungal activity against various strains of fungi, including those causing plant diseases. While this compound specifically has not been highlighted extensively in this context, its structural relatives have shown promise.

- Research Findings : A study synthesized several benzamidine derivatives and tested their antifungal activities against Colletotrichum lagenarium and Botrytis cinerea. Some derivatives exhibited notable antifungal effects in vivo, suggesting that modifications to the benzamidine structure could enhance antifungal properties .

Cancer Research

In cancer research, this compound has been investigated for its potential cytotoxic effects on cancer cells. It has been shown to disrupt microtubule dynamics in various cancer cell lines, leading to cell cycle arrest and apoptosis.

- Cytotoxicity Studies : Research examining the cytotoxic effects of benzamidine derivatives on human breast cancer cells (MDA-MB-231) revealed that these compounds could induce significant cell death through mechanisms involving microtubule disruption .

Synthesis and Structural Modifications

The synthesis of this compound involves straightforward organic reactions that can be adapted for various structural modifications to enhance biological activity or selectivity.

- Synthetic Pathways : Various methods have been documented for synthesizing benzamidine derivatives, including reaction pathways involving benzonitrile and oxammonium salts . These synthetic routes allow for the introduction of different substituents on the benzamide structure to tailor biological activity.

Mécanisme D'action

The mechanism of action of 3-tert-Butyl-benzamidine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can be reversible or irreversible, depending on the specific interactions involved. The pathways affected by this compound include those related to enzyme catalysis and protein function.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 3-tert-Butyl-benzamidine hydrochloride include:

- Benzamidine

- 4-tert-Butyl-benzamidine

- 2-tert-Butyl-benzamidine

Uniqueness

This compound is unique due to its specific tert-butyl substitution, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, stability, and binding affinity to molecular targets, making it a valuable tool in various research applications.

Activité Biologique

3-tert-Butyl-benzamidine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an amidine derivative characterized by a tert-butyl group attached to the benzamidine structure. This unique substitution influences its steric and electronic properties, enhancing its reactivity and binding affinity to various biological targets.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor. It interacts specifically with the active sites of certain enzymes, leading to inhibition of their catalytic activity. This inhibition can be either reversible or irreversible, depending on the nature of the interaction with the enzyme.

Key Enzyme Targets:

- Serine Proteases : The compound has been shown to inhibit serine proteases, which play critical roles in various physiological processes including digestion and immune response.

- Trypanosomal Enzymes : Research indicates potential applications in treating trypanosomiasis by targeting enzymes specific to Trypanosoma species, thereby disrupting their metabolism .

Biological Activities

This compound exhibits several notable biological activities:

- Antiparasitic Activity : Studies have demonstrated that amidine derivatives, including this compound, possess significant antiparasitic properties against trypanosomes .

- Antitumor Effects : Preliminary research suggests potential antitumor activity, though further studies are required to elucidate this effect fully.

- Antimicrobial Properties : The compound has shown promise in inhibiting various bacterial strains, contributing to its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Case Study: Trypanosomiasis Treatment

In a study exploring drug resistance in animal trypanosomiases, this compound was evaluated for its efficacy against Trypanosoma brucei. The compound demonstrated significant inhibitory effects on key metabolic pathways, suggesting it could be a valuable tool in combating drug-resistant strains .

Research Applications

The compound is utilized in various research applications:

- Biochemical Studies : It serves as a reagent for investigating enzyme mechanisms and protein interactions.

- Synthetic Chemistry : Used as an intermediate in the synthesis of other biologically active compounds.

- Pharmaceutical Development : Its diverse activities make it a candidate for developing new therapeutic agents targeting parasitic infections and cancers .

Propriétés

IUPAC Name |

3-tert-butylbenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c1-11(2,3)9-6-4-5-8(7-9)10(12)13;/h4-7H,1-3H3,(H3,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWFSJBXELQYBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.